8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one
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Overview
Description
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Methoxylation: Introduction of the methoxy group at the 8th position can be done using methanol and a suitable catalyst.
Methylation: The methyl group at the 2nd position can be introduced using methyl iodide and a base.
Piperidinylmethylation: The piperidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a suitable leaving group like a halide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: Lacks the piperidin-1-ylmethyl and methyl groups.
2-methylquinoline: Lacks the methoxy and piperidin-1-ylmethyl groups.
3-(piperidin-1-ylmethyl)quinoline: Lacks the methoxy and methyl groups.
Uniqueness
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one is unique due to the presence of all three substituents: the methoxy group at the 8th position, the methyl group at the 2nd position, and the piperidin-1-ylmethyl group at the 3rd position. This unique combination of substituents contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-14(11-19-9-4-3-5-10-19)17(20)13-7-6-8-15(21-2)16(13)18-12/h6-8H,3-5,9-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHIXRRMRHBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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